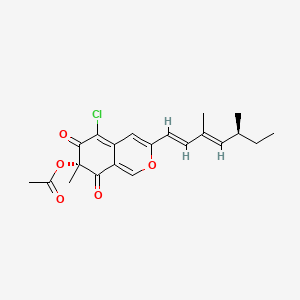

7-epi-Sclerotiorin

CAS No.:

Cat. No.: VC18524907

Molecular Formula: C21H23ClO5

Molecular Weight: 390.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H23ClO5 |

|---|---|

| Molecular Weight | 390.9 g/mol |

| IUPAC Name | [(7S)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-methyl-6,8-dioxoisochromen-7-yl] acetate |

| Standard InChI | InChI=1S/C21H23ClO5/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-26-15)19(24)21(5,27-14(4)23)20(25)18(16)22/h7-12H,6H2,1-5H3/b8-7+,13-9+/t12-,21-/m0/s1 |

| Standard InChI Key | SWJLTKXURNHVHE-SGAXEVNMSA-N |

| Isomeric SMILES | CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@@](C(=O)C2=CO1)(C)OC(=O)C)Cl |

| Canonical SMILES | CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2=CO1)(C)OC(=O)C)Cl |

Introduction

Chemical Structure and Stereochemical Features

Core Framework and Stereochemistry

7-epi-Sclerotiorin belongs to the azaphilone class of polyketide-derived metabolites, characterized by a bicyclic chromophore fused to a pyranoquinone backbone. Its molecular formula is , with a molecular weight of 318.40 g/mol . The "7-epi" designation arises from the epimeric configuration at C-7, where the hydroxyl group occupies the S-configuration instead of the R-configuration found in sclerotiorin . This stereochemical inversion profoundly influences its biological activity and physicochemical properties.

Key structural features include:

-

A conjugated diene side chain at C-3, with E-geometry at the Δ¹ and Δ³ positions .

-

A tetracyclic system comprising a γ-lactone fused to a bicyclic chromene scaffold.

-

Chlorine substitution at C-5 in some derivatives, though 7-epi-sclerotiorin itself may lack this moiety depending on biosynthetic modifications .

The absolute configuration was confirmed via spiking experiments and nuclear Overhauser effect spectroscopy (NOESY), which established the 7S,8S,8aS stereochemistry .

Biosynthesis and Fungal Sources

Producing Organisms

7-epi-Sclerotiorin is synthesized by:

-

Penicillium sclerotiorum: The primary source, often co-producing sclerotiorin and rotiorin .

-

Bartalinia robillardoides: Reported to yield chloroazaphilone analogs under specific fermentation conditions .

Biosynthetic Pathway

The compound arises from a polyketide synthase (PKS)-mediated pathway:

-

Chain Assembly: A hexaketide backbone is formed via iterative condensation of malonyl-CoA units.

-

Cyclization: Intramolecular aldol condensation generates the bicyclic core.

-

Post-PKS Modifications:

Biological Activities

Endothelin Receptor Antagonism

7-epi-Sclerotiorin demonstrates selective binding to endothelin receptors, with implications for cardiovascular disease:

| Receptor Subtype | IC₅₀ (μM) | Assay System |

|---|---|---|

| ETA (rabbit) | 9 | ET-1 binding inhibition |

| ETB (rat) | 77 | ET-3 binding inhibition |

The 7S configuration enhances ETA selectivity over ETB by 8.5-fold, suggesting steric constraints in receptor-ligand interactions .

Antimicrobial and Enzymatic Effects

While less potent than sclerotiorin, 7-epi-sclerotiorin exhibits:

Physicochemical and ADMET Properties

Solubility and Permeability

-

Topological Polar Surface Area (TPSA): 66.8 Ų, suggesting limited blood-brain barrier penetration .

ADMET Profiling

| Property | Prediction | Probability (%) |

|---|---|---|

| Human Intestinal Absorption | High | 96.16 |

| Blood-Brain Barrier Penetration | Low | 55.00 |

| CYP3A4 Substrate | Yes | 58.71 |

| P-glycoprotein Inhibition | No | 83.68 |

Synthetic and Semi-Synthetic Derivatives

Structural Modifications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume